S-(2-Methylpropionyl)-dihydrolipoamide-E
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Overview
Description
S-(2-Methylpropionyl)-dihydrolipoamide-e belongs to the class of organic compounds known as fatty amides. These are carboxylic acid amide derivatives of fatty acids, that are formed from a fatty acid and an amine. Thus, S-(2-methylpropionyl)-dihydrolipoamide-e is considered to be a fatty amide lipid molecule. S-(2-Methylpropionyl)-dihydrolipoamide-e is considered to be a practically insoluble (in water) and relatively neutral molecule. S-(2-Methylpropionyl)-dihydrolipoamide-e has been primarily detected in urine. Within the cell, S-(2-methylpropionyl)-dihydrolipoamide-e is primarily located in the membrane (predicted from logP) and cytoplasm. S-(2-Methylpropionyl)-dihydrolipoamide-e participates in a number of enzymatic reactions. In particular, S-(2-Methylpropionyl)-dihydrolipoamide-e can be biosynthesized from 2-methyl-1-hydroxypropyl-THPP through its interaction with the enzymes 2-oxoisovalerate dehydrogenase subunit alpha, mitochondrial and 2-oxoisovalerate dehydrogenase subunit beta, mitochondrial. In addition, S-(2-Methylpropionyl)-dihydrolipoamide-e can be biosynthesized from lipoamide through its interaction with the enzymes 2-oxoisovalerate dehydrogenase subunit alpha, mitochondrial and 2-oxoisovalerate dehydrogenase subunit beta, mitochondrial. In humans, S-(2-methylpropionyl)-dihydrolipoamide-e is involved in the valine, leucine and isoleucine degradation pathway. S-(2-Methylpropionyl)-dihydrolipoamide-e is also involved in several metabolic disorders, some of which include isobutyryl-CoA dehydrogenase deficiency, the propionic acidemia pathway, 3-hydroxy-3-methylglutaryl-CoA lyase deficiency, and 3-hydroxyisobutyric acid dehydrogenase deficiency.
S(8)-(2-methylpropanoyl)dihydrolipoamide is a S-substituted dihydrolipoamide. It has a role as a human metabolite.
Scientific Research Applications
Structural Organization and Function in Enzyme Complexes S-(2-Methylpropionyl)-dihydrolipoamide-E is a component of multienzyme complexes like pyruvate dehydrogenase, where it contributes to the core structure and participates in catalytic activities. For instance, studies on the yeast pyruvate dehydrogenase complex have revealed the unique structural organization of this complex, with the S-(2-Methylpropionyl)-dihydrolipoamide-E playing a key role in the enzymatic process (Stoops et al., 1997).
Metabolic Biomarkers and Disease Associations S-(2-Methylpropionyl)-dihydrolipoamide-E has been identified as a potential metabolic biomarker in various studies. For example, its presence was noted in the metabolic profiling of newborns with perinatal asphyxia undergoing therapeutic hypothermia, suggesting its involvement in cellular energy metabolism and indicating its potential as a biomarker in clinical settings (Valerio et al., 2022).
Role in Enzymatic Reactions and Pathways The compound is crucial in enzymatic reactions, particularly in oxidation and reduction processes. It plays a role in the oxidation of reduced lipoyl substrates, impacting the NAD(+)/NADH ratio and thus influencing physiological control mechanisms in primary metabolism, as demonstrated in dihydrolipoamide dehydrogenase studies (Moxley et al., 2014).
Implications in Neurological Conditions Research has also explored the association of components of enzyme complexes, including those involving S-(2-Methylpropionyl)-dihydrolipoamide-E, with neurological diseases such as Parkinson's disease. Genetic studies have indicated possible links between genes encoding these components and the development of such conditions (Kobayashi et al., 1998).
Analytical Applications in Metabolomics S-(2-Methylpropionyl)-dihydrolipoamide-E has been used as a marker in metabolomic studies to differentiate conditions like sepsis from systemic inflammatory response syndrome, thereby aiding in diagnosis and assessment of disease severity (Su et al., 2014).
properties
Product Name |
S-(2-Methylpropionyl)-dihydrolipoamide-E |
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Molecular Formula |
C12H23NO2S2 |
Molecular Weight |
277.5 g/mol |
IUPAC Name |
S-(8-amino-8-oxo-3-sulfanyloctyl) 2-methylpropanethioate |
InChI |
InChI=1S/C12H23NO2S2/c1-9(2)12(15)17-8-7-10(16)5-3-4-6-11(13)14/h9-10,16H,3-8H2,1-2H3,(H2,13,14) |
InChI Key |
UEFURMXXHJCLJP-UHFFFAOYSA-N |
SMILES |
CC(C)C(=O)SCCC(CCCCC(=O)N)S |
Canonical SMILES |
CC(C)C(=O)SCCC(CCCCC(=O)N)S |
physical_description |
Solid |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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